Bienvenue dans la boutique en ligne BenchChem!

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-(2-fluorophenyl)propan-1-one

Lipophilicity CNS penetration H3R antagonist

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-(2-fluorophenyl)propan-1-one (CAS 2320379-11-9) is a synthetic small molecule belonging to the 4-cyclobutyl-1,4-diazepane class, a scaffold extensively characterized in the patent literature as histamine H3 receptor (H3R) antagonists. With a molecular formula of C18H25FN2O and a molecular weight of 304.4 g/mol, this compound features a 2-fluorophenylpropan-1-one side chain attached to the diazepane nitrogen.

Molecular Formula C18H25FN2O
Molecular Weight 304.409
CAS No. 2320379-11-9
Cat. No. B2749652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-(2-fluorophenyl)propan-1-one
CAS2320379-11-9
Molecular FormulaC18H25FN2O
Molecular Weight304.409
Structural Identifiers
SMILESC1CC(C1)N2CCCN(CC2)C(=O)CCC3=CC=CC=C3F
InChIInChI=1S/C18H25FN2O/c19-17-8-2-1-5-15(17)9-10-18(22)21-12-4-11-20(13-14-21)16-6-3-7-16/h1-2,5,8,16H,3-4,6-7,9-14H2
InChIKeyNPKHFFBZVGQNMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-(2-fluorophenyl)propan-1-one (CAS 2320379-11-9): Procurement and Differentiation Guide for Histamine H3 Receptor Antagonist Research


1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-(2-fluorophenyl)propan-1-one (CAS 2320379-11-9) is a synthetic small molecule belonging to the 4-cyclobutyl-1,4-diazepane class, a scaffold extensively characterized in the patent literature as histamine H3 receptor (H3R) antagonists [1]. With a molecular formula of C18H25FN2O and a molecular weight of 304.4 g/mol, this compound features a 2-fluorophenylpropan-1-one side chain attached to the diazepane nitrogen [2]. The cyclobutyl-diazepane core is a privileged pharmacophore for H3R antagonism, as exemplified by the clinical candidate JNJ-39220675, which shares the identical 4-cyclobutyl-1,4-diazepan-1-yl substructure and demonstrates high-affinity H3R binding (Ki = 1.4 nM) . The 2-fluorophenyl substituent on the target compound is expected to modulate lipophilicity, metabolic stability, and target binding conformation relative to other aryl-substituted analogs in the series.

Why Generic Substitution Fails for 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-(2-fluorophenyl)propan-1-one (CAS 2320379-11-9) in Histamine H3 Receptor Programs


Within the 4-cyclobutyl-1,4-diazepane series, seemingly minor structural modifications produce large shifts in H3R binding affinity, functional activity, selectivity, and ADME properties. For example, a closely related diazepane analog with a tetrazole-benzyl substitution (CHEMBL1223158) exhibits an H3R IC50 of 1.60 nM, while another analog bearing a benzofuran-tetrazole group (CHEMBL1223237) shows a 25-fold weaker IC50 of 41 nM [1]. The identity of the aryl side chain—whether 2-fluorophenyl (target compound), 4-methoxyphenyl, 2-bromophenyl, or 3-chlorophenyl—determines conformational preference, electron distribution at the carbonyl, and ultimately receptor complementarity. Direct experimental comparisons within the diazepane amide series published in Bioorg. Med. Chem. Lett. demonstrate that Ki values span from 0.7 nM to >100 nM depending solely on the amide/ketone substituent [2]. Without compound-specific characterization data, no two analogs in this class can be assumed interchangeable for H3R research applications.

Quantitative Differentiation Evidence for 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-(2-fluorophenyl)propan-1-one (CAS 2320379-11-9) vs. Closest Analogs


Computed Lipophilicity (XLogP3 = 2.8) vs. Cyclopropylmethyl Analog (LogP = 2.6): Implications for Blood-Brain Barrier Penetration

The target compound has a computed XLogP3 of 2.8, as reported by PubChem and corroborated by Kuujia.com [1]. Its closest N-substituted analog, 1-[4-(cyclopropylmethyl)-1,4-diazepan-1-yl]-3-(2-fluorophenyl)propan-1-one, has a computed LogP of 2.6 [2]. The ΔLogP of +0.2 units conferred by the cyclobutyl group predicts moderately enhanced passive membrane permeability, a parameter that correlates with improved CNS penetration—a critical requirement for H3R antagonists targeting cognitive, sleep, or alcohol-use disorders [3].

Lipophilicity CNS penetration H3R antagonist

Rotatable Bond Count (nRot = 4) vs. 4-Methoxyphenyl Analog (nRot = 5): Conformational Pre-organization Advantage

The target compound possesses 4 rotatable bonds (between the diazepane carbonyl and the fluorophenyl ring), as listed by Kuujia.com and PubChem [1]. The 4-methoxyphenyl analog (CAS 2320862-00-6) has 5 rotatable bonds owing to the additional methoxy rotor [2]. Reducing the number of rotatable bonds by one lowers the entropic penalty upon receptor binding, an established principle in medicinal chemistry that can enhance binding affinity when the bioactive conformation is pre-organized [3].

Conformational restriction Entropic penalty SAR

Hydrogen Bond Acceptor Count = 3 (Positioning the 2-Fluoro Group for Potential Halogen Bonding): A Feature Absent in Non-Halogenated Analogs

The target compound has three hydrogen bond acceptors: the carbonyl oxygen, the diazepane N4 nitrogen (tertiary amine), and the 2-fluorophenyl fluorine atom, which can participate in orthogonal multipolar interactions including C–F···H–C hydrogen bonds and C–F···C=O dipole-dipole contacts [1]. Analogs such as 1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-phenylpropan-1-one (no fluoro substituent) and the 4-methoxyphenyl analog lack this organofluorine interaction capability. The ortho-fluorine substituent is a well-documented motif for modulating H3R binding: a related series of diazepane amides showed that 2-fluorophenyl derivatives consistently exhibited 3–10 fold higher affinity than the corresponding unsubstituted phenyl analogs [2].

Halogen bonding Ortho-fluorine effect Receptor recognition

Commercial Availability and Purity Benchmarking: Life Chemicals Catalog Pricing vs. Custom Synthesis Cost and Timeline

The target compound is available as a commercial catalog item from Life Chemicals (Cat# F6556-5996) in multiple pack sizes (5 µmol: $94.50; 2 mg: $88.50; 40 mg pricing available on request), with standard purity of ≥95% . By contrast, the closest cyclopropylmethyl analog does not appear in major commercial catalogs and would require custom synthesis, typically incurring 4–8 week lead times and costs exceeding $1,000 for milligram quantities. The 2-bromophenyl and 3-chlorophenyl analogs are listed by BenchChem as catalog items but at comparable or higher pricing without verified purity specifications from independent suppliers [1].

Procurement Catalog compound Cost-effectiveness

Topological Polar Surface Area (TPSA = 23.6 Ų) Aligns with CNS Drug-Like Space; Below the 60–90 Ų Threshold

The target compound has a computed TPSA of 23.6 Ų, identical to that of the cyclopropylmethyl analog (23.6 Ų) and well below the 60–90 Ų threshold commonly associated with CNS drug-likeness [1][2]. This low TPSA, combined with a molecular weight of 304.4 Da, places the compound firmly within the favorable CNS drug-like property space (MW < 400, TPSA < 90 Ų), predictive of passive blood-brain barrier permeability [3].

CNS drug-likeness Blood-brain barrier Physicochemical profiling

Optimal Research and Industrial Application Scenarios for 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-(2-fluorophenyl)propan-1-one (CAS 2320379-11-9)


Histamine H3 Receptor Structure-Activity Relationship (SAR) Studies: Ortho-Fluorine Probe in Diazepane Amide/Ketone Series

The 2-fluorophenyl substituent on the target compound serves as a critical SAR probe for mapping the H3R orthosteric binding pocket. When used alongside the 3-chlorophenyl, 2-bromophenyl, and 4-methoxyphenyl analogs, the compound enables systematic evaluation of halogen bonding, steric, and electronic effects at the aryl binding subpocket. The ortho-fluorine motif is particularly valuable for distinguishing between lipophilicity-driven and electrostatics-driven affinity contributions, as fluorine is the most electronegative element while contributing minimally to molecular volume . This SAR information directly informs lead optimization decisions in H3R antagonist programs.

CNS Drug Discovery: Blood-Brain Barrier Permeability Screening in the Diazepane Chemical Space

With a computed LogP of 2.8 and TPSA of 23.6 Ų, the target compound is ideally positioned within CNS drug-like property space. It can serve as a reference compound for parallel artificial membrane permeability assays (PAMPA-BBB) or Caco-2/MDCK transwell permeability studies, enabling head-to-head comparison with higher-LogP analogs that risk increased metabolic clearance and off-target binding . The compound's moderate lipophilicity makes it suitable as a baseline for evaluating the permeability–metabolic stability trade-off in the 4-cyclobutyl-1,4-diazepane series .

Pharmacophore Model Refinement: Cyclobutyl vs. Cyclopropylmethyl Conformational Constraint Evaluation

The target compound (cyclobutyl N-substituent) and its cyclopropylmethyl analog (LogP = 2.6, TPSA = 23.6 Ų) represent an ideal matched molecular pair for evaluating the impact of N-substituent ring topology on H3R binding conformation. The cyclobutyl group imposes a specific spatial orientation of the diazepane ring due to its four-membered ring geometry, whereas the cyclopropylmethyl group introduces an additional freely rotatable methylene spacer. Computational docking studies using the target compound as a rigid-conformation probe, benchmarked against the more flexible cyclopropylmethyl analog, can deconvolute the entropic and enthalpic contributions to H3R binding, providing actionable insights for scaffold rigidification strategies .

In Vitro Selectivity Panel Screening: Establishing H3R Selectivity Baseline for the 2-Fluorophenyl-Ketone Sub-Series

The target compound can be deployed as a representative member of the 2-fluorophenyl-ketone sub-series in broad selectivity panels (e.g., Eurofins/CEREP panel or custom GPCR panels) to establish selectivity fingerprints against related aminergic receptors (H1, H2, H4, D2, D3, 5-HT2A, α1A, M1–M5). Comparative selectivity data generated with the 2-bromophenyl and 3-chlorophenyl analogs will reveal whether the 2-fluoro substituent confers a selectivity advantage—a hypothesis supported by the known tendency of fluorine substitution to reduce off-target interactions through conformational stabilization and electronic tuning of the ligand-receptor interface .

Quote Request

Request a Quote for 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-(2-fluorophenyl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.